molecular formula C12H8O5 B11770379 2-Phenylfuran-3,4-dicarboxylic acid

2-Phenylfuran-3,4-dicarboxylic acid

Cat. No.: B11770379
M. Wt: 232.19 g/mol
InChI Key: PTEUSHMOGXTIIZ-UHFFFAOYSA-N
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Description

2-Phenylfuran-3,4-dicarboxylic acid is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylfuran-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . This method provides a direct and simple strategy for synthesizing structurally diverse polysubstituted furans with mono to tricarboxylate groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable processes are often applied in the industrial synthesis of furan derivatives. This includes the use of renewable feedstocks, such as biomass-derived furfural, and environmentally benign catalytic processes .

Chemical Reactions Analysis

Types of Reactions

2-Phenylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can yield different furan derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, alkyl acetylenic carboxylates, and metal catalysts such as gold and palladium . Reaction conditions often involve moderate to high temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various polysubstituted furans, such as furan-3-carboxylate, furan-2,4-dicarboxylates, and furan-2,3,4-tricarboxylates .

Mechanism of Action

The mechanism of action of 2-Phenylfuran-3,4-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylfuran-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

2-phenylfuran-3,4-dicarboxylic acid

InChI

InChI=1S/C12H8O5/c13-11(14)8-6-17-10(9(8)12(15)16)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)

InChI Key

PTEUSHMOGXTIIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CO2)C(=O)O)C(=O)O

Origin of Product

United States

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